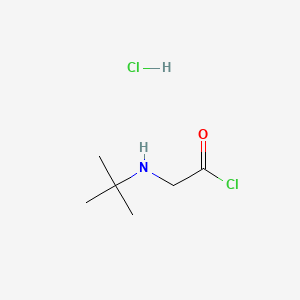

2-(Tert-butylamino)acetyl chloride hydrochloride

Vue d'ensemble

Description

“2-(Tert-butylamino)acetyl chloride hydrochloride” is an organic compound with the molecular formula C6H13Cl2NO . It is a mono-constituent substance .

Synthesis Analysis

The synthesis of “2-(Tert-butylamino)acetyl chloride hydrochloride” involves a two-stage process . In the first stage, 2-(t-butylamino)acetyl chloride hydrochloride and 9-aminominocycline are combined in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinon and acetonitrile at 10 - 15℃ for 2 hours . In the second stage, ammonia is added in methanol, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinon, dichloromethane, water, and acetonitrile at 5 - 17℃ for 0.25 hours .Molecular Structure Analysis

The molecular structure of “2-(Tert-butylamino)acetyl chloride hydrochloride” is represented by the formula C6H13Cl2NO . The average mass is 186.079 Da and the monoisotopic mass is 185.037415 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butylamino)acetyl chloride hydrochloride” include a density of 1.0±0.1 g/cm3 . The boiling point is 158.8±23.0 °C at 760 mmHg . The exact mass is 149.060745 and the LogP is 1.18 . The vapour pressure is 2.6±0.3 mmHg at 25°C and the index of refraction is 1.441 .Applications De Recherche Scientifique

Photocatalytic Degradation

A study explored the photocatalytic transformation of salbutamol, which includes 2-(tert-butylamino) as a component, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research included a kinetic study of drug decomposition and the identification of intermediate compounds (Sakkas et al., 2007).

Chemical Synthesis

The compound has been used in the novel synthesis of 2-trichloromethylchromones and 7-trichloromethylnorkhellin, involving the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride (Sosnovskikh & Usachev, 2002).

Ultrasound-Assisted Preparation

Research has shown the effectiveness of ultrasound-assisted preparation of di-tert-butyl-, di-1,1' adamantyl-, and (1-adamantyl)-tert-butylketenes from corresponding acetyl chlorides, indicating an improvement in yield (Olah, Wu, & Farooq, 1989).

Crystal Structure Analysis

Studies on crystal structures and dielectric properties of tert-butylammonium chlorocadmate(II) complexes have provided insights into the structural and electronic properties of such compounds (Jin et al., 2014).

Safety And Hazards

“2-(Tert-butylamino)acetyl chloride hydrochloride” is classified as a hazardous substance . It has a signal word of “Danger” and is classified as Class 8 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 . The UN number is 3261 . The hazard statements include H302, H312, H314, and H332 .

Propriétés

IUPAC Name |

2-(tert-butylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPZCIZHNTARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694757 | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylamino)acetyl chloride hydrochloride | |

CAS RN |

915725-52-9 | |

| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)

![2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523546.png)

![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)